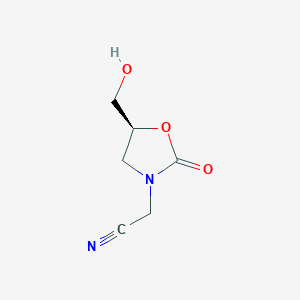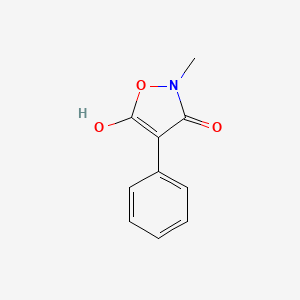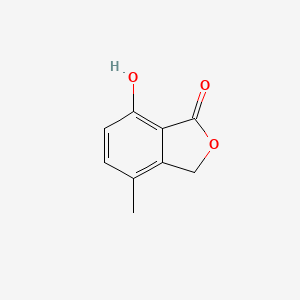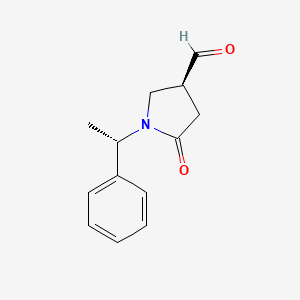
(S)-5-Oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-Oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carbaldehyde is a chiral compound with significant importance in organic chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both an aldehyde and a ketone functional group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carbaldehyde typically involves the selective functionalization of pyrrolidine derivatives. One common method includes the ring contraction and deformylative functionalization of piperidine derivatives . The process involves a domino reaction mechanism, starting with the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-5-Oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The ketone and aldehyde groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary and secondary alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
(S)-5-Oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carbaldehyde is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: In the production of fine chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-5-Oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde and ketone functional groups allow it to form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrrolidine-3-carbaldehyde
- 1-Benzyl-pyrrolidine-3-carbaldehyde
- Pyrrolidin-2-ones
Uniqueness
(S)-5-Oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carbaldehyde is unique due to its chiral nature and the presence of both aldehyde and ketone functional groups. This combination allows for diverse reactivity and makes it a valuable intermediate in asymmetric synthesis and the production of enantiomerically pure compounds.
Propriétés
Formule moléculaire |
C13H15NO2 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C13H15NO2/c1-10(12-5-3-2-4-6-12)14-8-11(9-15)7-13(14)16/h2-6,9-11H,7-8H2,1H3/t10-,11-/m0/s1 |
Clé InChI |
PDZTVJWNDHOJNS-QWRGUYRKSA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)N2C[C@H](CC2=O)C=O |
SMILES canonique |
CC(C1=CC=CC=C1)N2CC(CC2=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[3-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]phenyl]-](/img/structure/B12882475.png)
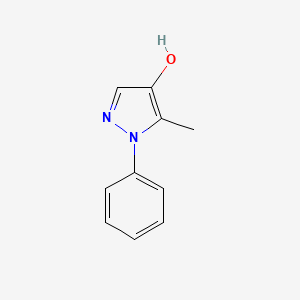
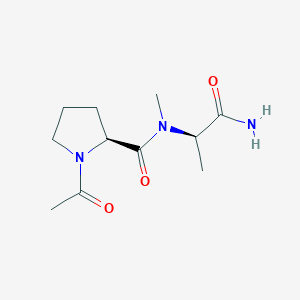
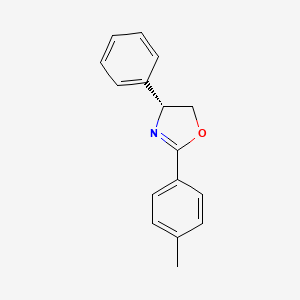
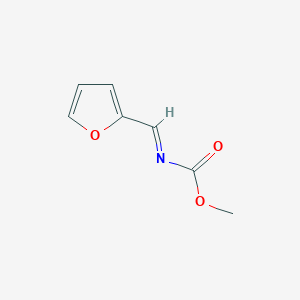
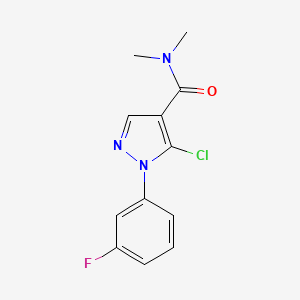
![3-(2,4-Difluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12882515.png)
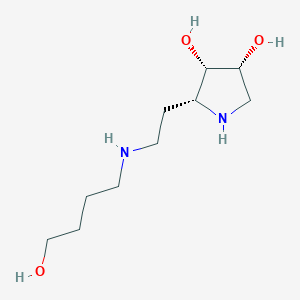
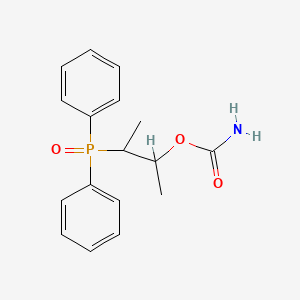
![N-[(4-Methoxyphenyl)methyl]-2-phenylquinoline-8-carboxamide](/img/structure/B12882561.png)
![4-Fluorobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12882569.png)
